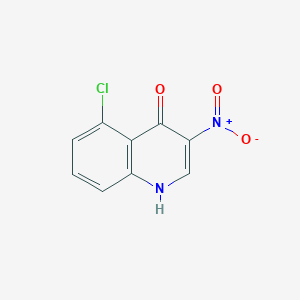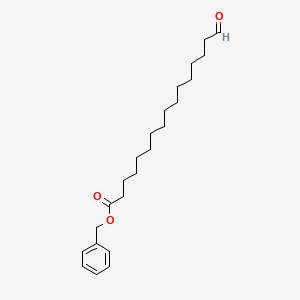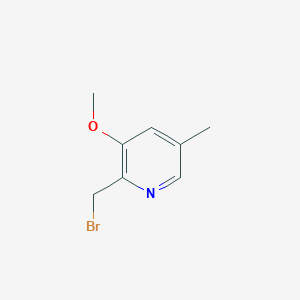
2-(Bromomethyl)-3-methoxy-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-methoxy-5-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the second carbon, a methoxy group on the third carbon, and a methyl group on the fifth carbon of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methoxy-5-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromomethylation of 3-methoxy-5-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 3-methoxy-5-methylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the reaction mixture for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反应分析
Types of Reactions
2-(Bromomethyl)-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines such as 2-(azidomethyl)-3-methoxy-5-methylpyridine.
Oxidation: Formation of 3-methoxy-5-methylpyridine-2-carboxylic acid.
Reduction: Formation of 2-methyl-3-methoxy-5-methylpyridine.
科学研究应用
作用机制
The mechanism of action of 2-(Bromomethyl)-3-methoxy-5-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity . The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-3-methoxypyridine: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.
2-(Chloromethyl)-3-methoxy-5-methylpyridine:
2-(Bromomethyl)-3-methylpyridine: Lacks the methoxy group, which may influence its chemical properties and applications
Uniqueness
2-(Bromomethyl)-3-methoxy-5-methylpyridine is unique due to the presence of both bromomethyl and methoxy groups on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The compound’s unique structure allows for selective modifications and interactions with specific targets, making it valuable in synthetic chemistry and biomedical research .
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,4H2,1-2H3 |
InChI 键 |
KPPNWBCXKLEILQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)CBr)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

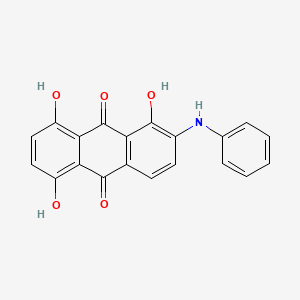
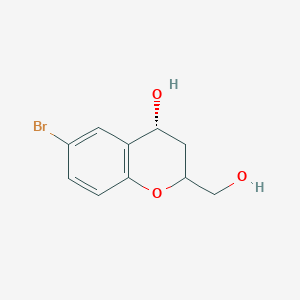
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
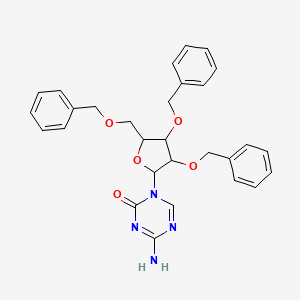
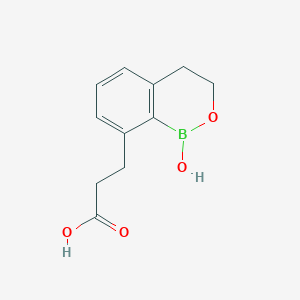
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
